molecular formula C19H20N4O5S B11977055 2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

Cat. No.: B11977055
M. Wt: 416.5 g/mol
InChI Key: PKVDAAOZAPCTOL-KEBDBYFISA-N
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Description

2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, a mercapto group, and a trimethoxyphenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group leads to the formation of disulfides, while substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and mercapto group allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol apart is its combination of the triazole ring, mercapto group, and trimethoxyphenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O5S/c1-25-13-7-5-6-11(16(13)24)10-20-23-18(21-22-19(23)29)12-8-14(26-2)17(28-4)15(9-12)27-3/h5-10,24H,1-4H3,(H,22,29)/b20-10+

InChI Key

PKVDAAOZAPCTOL-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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